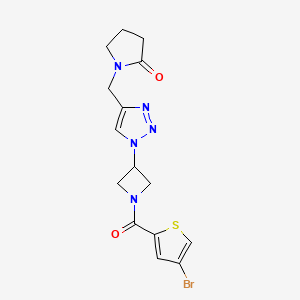

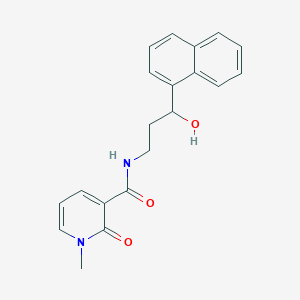

![molecular formula C6H8ClNO B2467506 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride CAS No. 2225146-34-7](/img/structure/B2467506.png)

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride is a chemical compound with the CAS Number: 1532632-23-7 . It has a molecular weight of 159.62 .

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . Another approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The InChI code for 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride is 1S/C7H10ClNO/c8-7(10)9-4-5-1-2-6(9)3-5/h5-6H,1-4H2 .Chemical Reactions Analysis

The products of the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be further functionalized to build up a library of bridged aza-bicyclic structures . This indicates that 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride can participate in a variety of chemical reactions.科学的研究の応用

Novel Sp3-Rich Chemical Space

Researchers have developed an efficient and modular approach to synthesize new 1,2-disubstituted bicyclo[2.1.1]hexane modules based on photochemistry and [2 + 2] cycloaddition. These modules can readily be derivatized, opening the gate to sp3-rich new chemical space. Medicinal chemists often prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres due to their intrinsic properties, which play a fundamental role in modulating solubility, activity, and conformational restriction of drug candidates .

Bicyclo[2.1.1]hexane Systems

Bicyclo[2.1.1]hexanes are increasingly important in bio-active compounds. While they remain underexplored from a synthetic accessibility perspective, recent breakthroughs have focused on new synthetic routes, methodologies, and exit vectorization. Researchers are interested in exploring new atom and exit-vector arrangements for [2.1.1] scaffolds, aiming to expand the toolbox of available bicyclic structures .

Oxygenated 2-Azabicyclo[2.2.1]heptanes

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes allows the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes. This reaction proceeds efficiently with a broad array of substrates, providing a pathway to build a library of bridged aza-bicyclic structures .

Scalable Synthesis

A batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride (1·HCl) has been developed, delivering a total of 195 grams of material. The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .

将来の方向性

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This suggests that 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride and its derivatives have potential for further exploration and application in the field of organic chemistry.

作用機序

Target of Action

It’s known that this compound is used as a precursor in the synthesis of conformationally constrained β-amino acids , which play crucial roles in various biological processes.

Mode of Action

The compound interacts with its targets through chemical reactions. The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

The products of its reactions could be further functionalized to build up a library of bridged aza-bicyclic structures , which may influence various biochemical pathways.

Result of Action

It’s known that the compound is used in the synthesis of conformationally constrained β-amino acids , which could have various effects at the molecular and cellular levels.

特性

IUPAC Name |

2-azabicyclo[2.1.1]hexane-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c7-6(9)8-3-4-1-5(8)2-4/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWKGOSZHQHAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1N(C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

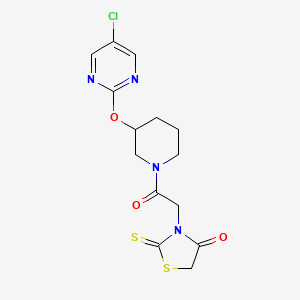

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2467424.png)

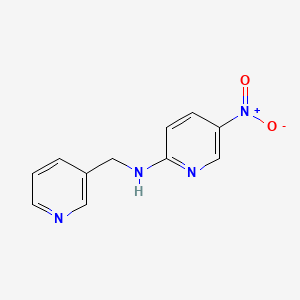

![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2467427.png)

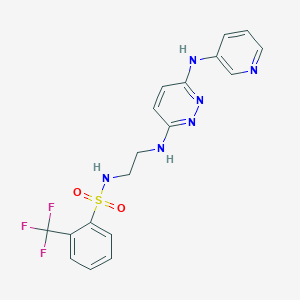

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2467429.png)

![4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2467438.png)

![5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2467441.png)

![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone;dihydrochloride](/img/structure/B2467443.png)